

A Comparative Analysis of the Insecticidal Activity of Celastraceae Alkaloids

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Compound of Interest

Compound Name: *Euonymine*

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The Celastraceae family of plants, widely distributed in tropical and subtropical regions, is a rich source of structurally diverse secondary metabolites with potent biological activities. Among these, alkaloids, particularly sesquiterpene pyridine alkaloids, have garnered significant attention for their notable insecticidal properties. This guide provides a comparative analysis of the insecticidal activity of various alkaloids isolated from prominent genera of the Celastraceae family, including *Celastrus*, *Tripterygium*, and *Maytenus*. The data presented is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, entomology, and the development of novel bio-insecticides.

Quantitative Insecticidal Activity of Celastraceae Alkaloids

The insecticidal efficacy of Celastraceae alkaloids has been evaluated against a range of insect pests, with the most extensively studied being the oriental armyworm (*Mythimna separata*) and the fall armyworm (*Spodoptera frugiperda*). The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of these natural compounds.

Table 1: Insecticidal Activity of Alkaloids from *Celastrus* Species

Alkaloid/Compound	Insect Species	Bioassay Type	Efficacy Metric	Value	Reference
Celangulatin G	Mythimna separata	Ingested Toxicity	KD ₅₀	849.61 µg/g	[1]
Celangulatin H	Mythimna separata	Ingested Toxicity	KD ₅₀	80.24 µg/g	[1]
Celangulatin I	Mythimna separata	Ingested Toxicity	KD ₅₀	96.29 µg/g	[1]
Known Alkaloid 4	Mythimna separata	Ingested Toxicity	KD ₅₀	50.98 µg/g	[1]
Celangulatin A	Mythimna separata	Ingested Toxicity	KD ₅₀	68.5 µg/L	[2]
Celangulatin B	Mythimna separata	Ingested Toxicity	KD ₅₀	215.8 µg/L	[2]
Celangulatin C	Mythimna separata	Contact Toxicity	LD ₅₀	280.4 µg/mL	[3]
Celangulatin F	Mythimna separata	Contact Toxicity	LD ₅₀	210.5 µg/mL	[3]
NW37	Mythimna separata (4th instar larvae)	Ingested Toxicity	KD ₅₀	252.3 µg/g	[4]
Celastrine A	Mythimna separata	Antifeedant	Antifeedant Activity	93% at 500 mg/L	[2]

Table 2: Insecticidal Activity of Alkaloids and other Compounds from Tripterygium Species

Compound	Insect Species	Bioassay Type	Efficacy Metric	Value	Reference
Triptolide (1)	Mythimna separata (3rd or 5th instar larvae)	Contact Toxicity	LD ₅₀	1.6 µg/insect	[5]
Triptonide (2)	Mythimna separata (3rd or 5th instar larvae)	Contact Toxicity	LD ₅₀	2.9 µg/insect	[5]
Euonine (3)	Mythimna separata (3rd larvae)	Antifeedant	EC ₅₀	0.02 mM	[5]
Triptolide (1)	Mythimna separata	Ingested Toxicity	KD ₅₀	13.5 µg/g	[5]
Euonine (3)	Mythimna separata	Ingested Toxicity	KD ₅₀	29.0 µg/g	[5][6]
Wilforine	Ostrinia nubilalis (European corn borer)	Ingested Toxicity	-	Toxic to young larvae	[7]
Wilforine	Pieris rapae (Cabbage leaf worm)	Antifeedant	-	Effective at 1 x 10 ⁻⁵ dry weight	[2][7]
Wilforine	Culex pipiens pallens (3rd instar larvae)	Larvicidal	LC ₅₀	14.57 µg/mL	[7]
Wilforine	Musca domestica (Adults)	Contact Toxicity	LC ₅₀	21.00 µg/mL	[7]
1-desacetylwilf	Culex pipiens pallens (3rd	Larvicidal	LC ₅₀	22.58 µg/mL	[7]

orine	instar larvae)				
1-desacetylwilf orine	Musca domestica (Adults)	Contact Toxicity	LC ₅₀	47.80 µg/mL	[7]
Wilforgine	Culex pipiens pallens (3rd instar larvae)	Larvicidal	LC ₅₀	25.40 µg/mL	[7]
Wilforgine	Musca domestica (Adults)	Contact Toxicity	LC ₅₀	70.19 µg/mL	[7]
1-desacetylwilf orgine	Culex pipiens pallens (3rd instar larvae)	Larvicidal	LC ₅₀	25.70 µg/mL	[7]
1-desacetylwilf orgine	Musca domestica (Adults)	Contact Toxicity	LC ₅₀	87.29 µg/mL	[7]

Table 3: Insecticidal Activity of Compounds from Maytenus Species

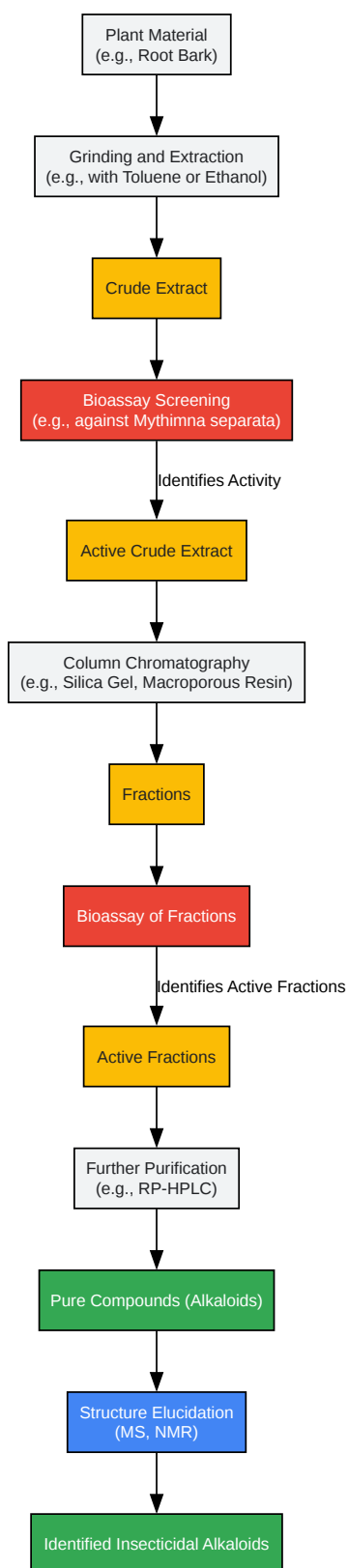
Compound	Insect Species	Bioassay Type	Efficacy Metric	Value	Reference
20-alpha-Hydroxytingenone	Cydia pomonella (Codling moth larvae)	Lethal, Antifeedant, IGR	-	Most active of tested compounds	[8]
Pristimerin	Cydia pomonella (Codling moth larvae)	Antifeedant, Molt suppression	-	High activity	[8]
Tingenone	Cydia pomonella (Codling moth larvae)	-	-	Lowest activity of tested compounds	[8]

Experimental Protocols

The evaluation of insecticidal activity of Celastraceae alkaloids involves a series of standardized bioassays. The following are detailed methodologies for key experiments cited in the literature.

Bioassay-Guided Fractionation and Isolation

A general workflow for the isolation of insecticidal alkaloids from Celastraceae plant material is depicted below. This process involves sequential extraction and chromatographic separation, with each fraction being tested for insecticidal activity to guide the isolation of pure, active compounds.



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Caption: Bioassay-guided isolation of insecticidal alkaloids.

Insecticidal Bioassays

1. Contact Toxicity Assay:

- Objective: To determine the lethal dose of a compound when applied directly to the insect's cuticle.
- Procedure:
 - Third or fifth instar larvae of the target insect (e.g., *Mythimna separata*) are used.[\[5\]](#)
 - The test compound is dissolved in an appropriate solvent (e.g., acetone).
 - A specific volume (e.g., 1 μ L) of the solution is topically applied to the dorsal thorax of each larva using a microsyringe.[\[5\]](#)
 - Control larvae are treated with the solvent alone.
 - Treated larvae are kept in petri dishes with an artificial diet.
 - Mortality is recorded at specified time intervals (e.g., 24 hours).
 - The LD₅₀ (median lethal dose) is calculated using probit analysis.[\[5\]](#)

2. Ingested Toxicity (Dietary) Assay:

- Objective: To assess the toxicity of a compound when ingested by the insect.
- Procedure:
 - An artificial diet is prepared for the target insect larvae.
 - The test compound is incorporated into the diet at various concentrations.
 - A known number of larvae (e.g., third instar) are placed in containers with the treated diet.
 - A control group is fed a diet containing only the solvent.
 - Larval mortality and developmental effects are observed and recorded daily.

- The LC_{50} (median lethal concentration) or KD_{50} (median knockdown dose) is determined. [\[1\]](#)[\[4\]](#)

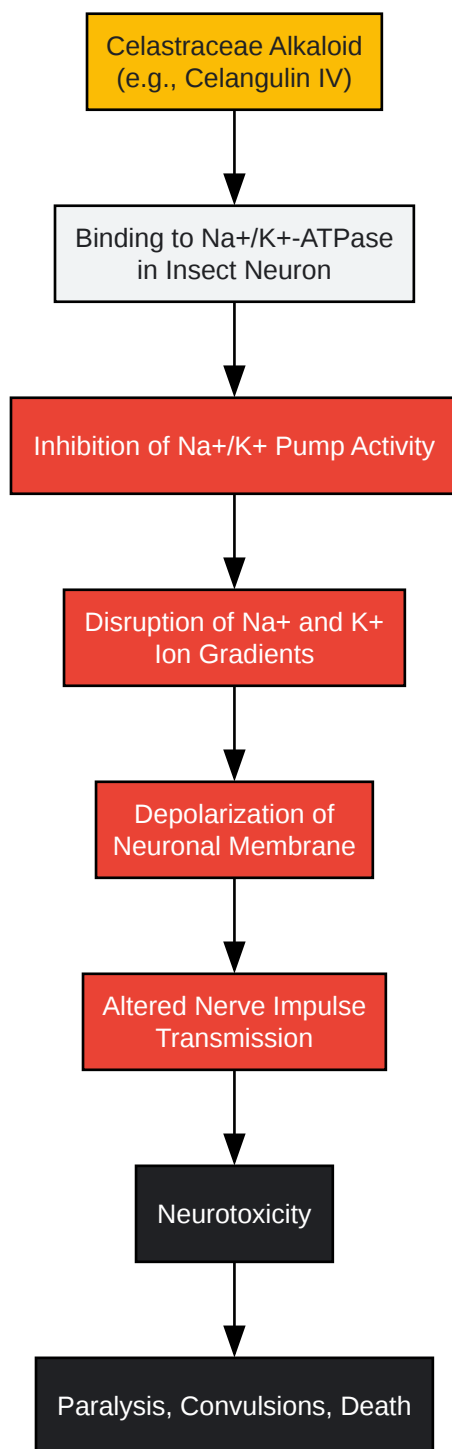
3. Antifeedant Assay:

- Objective: To measure the deterrence of a compound on insect feeding behavior.
- Procedure (Leaf Disc Choice Test):
 - Leaf discs of a host plant are punched out.
 - Test discs are treated with a solution of the alkaloid, while control discs are treated with the solvent.
 - One of each disc is placed in a petri dish with a single larva.
 - After a set period (e.g., 24 hours), the area of each disc consumed by the larva is measured.
 - The antifeedant index is calculated.
 - The EC_{50} (effective concentration causing 50% antifeedance) can be determined.[\[5\]](#)

Proposed Mechanism of Action and Signaling Pathway

While the exact molecular targets for many Celastraceae alkaloids are still under investigation, some studies have shed light on their potential modes of action. For instance, Celangulin IV and V from *Celastrus angulatus* have been shown to inhibit Na^+/K^+ -ATPase activity in the brain of *Mythimna separata* larvae.[\[9\]](#) This inhibition disrupts the ion balance across nerve cell membranes, leading to neurotoxic effects.

The following diagram illustrates a hypothetical signaling pathway for the neurotoxic effects of certain Celastraceae alkaloids.



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Caption: Proposed neurotoxic mechanism of Celastraceae alkaloids.

Conclusion

The alkaloids from the Celastraceae family represent a promising source of potent insecticidal compounds. The data compiled in this guide highlight the significant toxicity of these natural products against various agricultural pests. The diverse chemical structures of these alkaloids offer a valuable scaffold for the development of new and effective bio-insecticides. Further research into their precise modes of action and the elucidation of their structure-activity relationships will be crucial for optimizing their efficacy and for their potential integration into sustainable pest management strategies. The detailed experimental protocols provided herein can serve as a foundation for future investigations in this field.

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